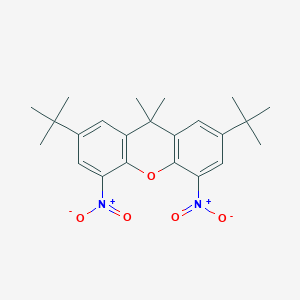
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene is a chemical compound with the molecular formula C25H30O5. It is known for its unique structure, which includes tert-butyl groups and nitro groups attached to a xanthene core. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,7-di-tert-butyl-9,9-dimethylxanthene.
Nitration: The xanthene derivative is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene involves its interaction with molecular targets through its nitro and tert-butyl groups. The compound exhibits high fluorescence due to the conjugation of the xanthene ring system with the nitro groups, emitting a vibrant red light . This property makes it useful in various imaging and detection applications.
Comparison with Similar Compounds
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene can be compared with other similar compounds such as:
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: This compound has bromine atoms instead of nitro groups, which affects its reactivity and applications.
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: This compound has carboxylic acid groups instead of nitro groups, making it useful as a carboxylic acid building block.
The uniqueness of this compound lies in its combination of tert-butyl and nitro groups, which impart specific chemical and physical properties that are valuable in various research and industrial applications.
Properties
CAS No. |
607374-47-0 |
|---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2,7-ditert-butyl-9,9-dimethyl-4,5-dinitroxanthene |
InChI |
InChI=1S/C23H28N2O5/c1-21(2,3)13-9-15-19(17(11-13)24(26)27)30-20-16(23(15,7)8)10-14(22(4,5)6)12-18(20)25(28)29/h9-12H,1-8H3 |
InChI Key |
AIJZLQLSCPBAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)[N+](=O)[O-])OC3=C1C=C(C=C3[N+](=O)[O-])C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


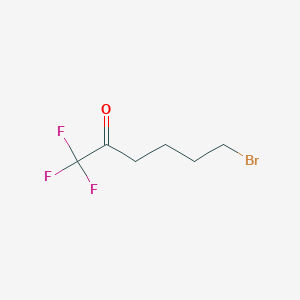
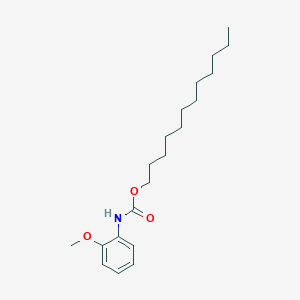


![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
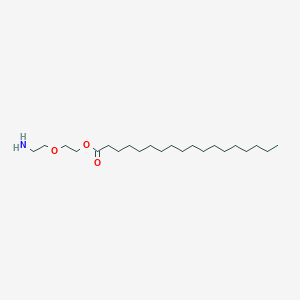


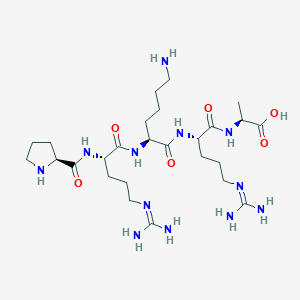
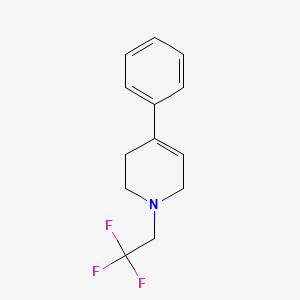
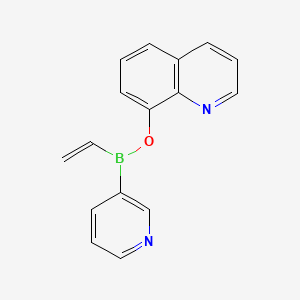

![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
